molecular formula C11H13F2NO B6332542 4-(2,4-Difluorophenyl)piperidin-4-ol CAS No. 1274933-78-6

4-(2,4-Difluorophenyl)piperidin-4-ol

Cat. No.: B6332542
CAS No.: 1274933-78-6
M. Wt: 213.22 g/mol
InChI Key: PUQNYGNTNKBICA-UHFFFAOYSA-N
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Description

Contextualization within Piperidine (B6355638) Derivative Chemistry

The piperidine ring is a foundational scaffold in medicinal chemistry, recognized for its prevalence in both natural alkaloids and synthetic drugs. nanobioletters.comnanobioletters.com Heterocyclic compounds containing a piperidine nucleus are integral to a wide spectrum of biologically active molecules, demonstrating antimicrobial, anticancer, and anti-inflammatory properties, among others. nanobioletters.com

The versatility of the piperidine structure allows it to be a key component in drugs targeting the central nervous system. Notable examples include:

Donepezil: A reversible acetylcholinesterase inhibitor used in the management of Alzheimer's disease. nanobioletters.com

Pipamperone: A typical antipsychotic of the butyrophenone (B1668137) class used in the treatment of schizophrenia. nanobioletters.com

The specific structure of 4-(2,4-Difluorophenyl)piperidin-4-ol, a 4-substituted piperidine, is a common motif in drug design. The parent structure, piperidin-4-one, is a versatile starting material for producing a variety of active pharmaceutical ingredients and complex heterocyclic systems. googleapis.com The 4-hydroxy and 4-aryl substitutions on the piperidine ring, as seen in the title compound, are characteristic features that can facilitate critical interactions with biological targets.

Significance of Fluorinated Compounds in Molecular Design

The introduction of fluorine into organic molecules is a widely used and powerful strategy in modern drug discovery. tandfonline.com Fluorine, being the most electronegative element, possesses a unique combination of properties that can profoundly and beneficially alter a molecule's profile. numberanalytics.comchemxyne.com Its small atomic size allows it to act as a bioisostere of a hydrogen atom, yet its electronic effects are substantial. numberanalytics.comchemxyne.com

The strategic placement of fluorine atoms, such as in the 2,4-difluorophenyl group of the title compound, can lead to several enhancements:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes like cytochrome P450. This can block sites of metabolic oxidation, increase the drug's half-life, and reduce the formation of potentially toxic metabolites. nih.govnumberanalytics.com

Enhanced Bioavailability: Fluorine can increase the lipophilicity of a molecule, which can improve its ability to permeate biological membranes. numberanalytics.comnumberanalytics.com Concurrently, fluorine's electron-withdrawing nature can lower the basicity (pKa) of nearby amines, which can reduce unwanted ionization at physiological pH and further improve membrane passage. tandfonline.com

Increased Binding Affinity: Fluorine atoms can engage in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions. This can enhance the binding affinity and potency of a drug candidate. tandfonline.comchemxyne.com

Table 1: Key Properties of Fluorine in Medicinal Chemistry

Property Impact on Molecular Design Source(s)
High Electronegativity Alters electron distribution, impacting pKa of adjacent groups and modulating binding interactions. tandfonline.comnumberanalytics.com
Small Atomic Radius Allows it to replace hydrogen without significant steric clash, serving as a "bioisostere". numberanalytics.comchemxyne.com
Strong C-F Bond Increases metabolic stability by blocking sites vulnerable to enzymatic degradation. numberanalytics.comnih.gov
Lipophilicity Modulation Can increase lipophilicity, which may enhance membrane permeability and bioavailability. numberanalytics.comnumberanalytics.com

Overview of Research Trajectories on this compound and Related Scaffolds

Research involving the 4-(2,4-difluorophenyl)piperidine (B1317474) scaffold primarily positions it as a key building block for creating novel compounds with specific therapeutic potential. While this compound itself is a synthetic intermediate, its direct precursor, (2,4-Difluorophenyl)(piperidin-4-yl)methanone (B1355115), and its derivatives are subjects of active investigation. prepchem.comnih.gov

Studies on structurally related compounds highlight the research directions for this chemical family:

Antibacterial Agents: Derivatives of (2,4-difluorophenyl)(piperidin-4-yl)methanone oxime have been designed and studied using in-silico methods as potential inhibitors against proteins from Methicillin-resistant Staphylococcus aureus (MRSA), a significant threat in healthcare. researchgate.net One lead compound from this series demonstrated strong calculated binding energies to MRSA target proteins. researchgate.net

Dopamine (B1211576) Receptor Antagonists: A related scaffold, 4,4-difluoropiperidine, has been used to develop potent and highly selective antagonists for the dopamine D4 receptor. nih.gov These compounds are considered valuable tools for investigating cellular models of neurological conditions. nih.gov

General Synthetic Utility: The (2,4-difluorophenyl)piperidine framework is featured in numerous patents for chemical synthesis, underscoring its role as a versatile starting material for a wide range of potential therapeutic agents. google.com The synthesis of the precursor ketone, (2,4-difluorophenyl)(piperidin-4-yl)methanone, is well-documented, providing a clear pathway to obtaining the title alcohol for further chemical exploration. prepchem.com

Table 2: Research Applications of Related (Difluorophenyl)piperidine Scaffolds

Related Compound/Scaffold Area of Research Findings/Significance Source(s)
(2,4-difluorophenyl)(piperidin-4-yl)methanone oxime derivatives Antibacterial (Anti-MRSA) Identified as potential inhibitors of MRSA proteins through in-silico modeling. researchgate.net
4,4-Difluoropiperidine ether scaffold Dopamine D4 Receptor Antagonism Led to the discovery of highly potent and selective D4 receptor antagonists for in-vitro research. nih.gov
(2,4-Difluorophenyl)(piperidin-4-yl)methanone Synthetic Intermediate Serves as a direct precursor to this compound and other derivatives. prepchem.comnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2,4-difluorophenyl)piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO/c12-8-1-2-9(10(13)7-8)11(15)3-5-14-6-4-11/h1-2,7,14-15H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUQNYGNTNKBICA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C2=C(C=C(C=C2)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Transformations of 4 2,4 Difluorophenyl Piperidin 4 Ol

Retrosynthetic Analysis for the 4-(2,4-Difluorophenyl)piperidin-4-ol Core

A logical retrosynthetic analysis of this compound reveals a straightforward and convergent synthetic strategy. The primary disconnection breaks the carbon-carbon bond between the piperidine (B6355638) ring and the difluorophenyl group. This leads to two key synthons: a piperidin-4-one cation and a 2,4-difluorophenyl anion.

The corresponding synthetic equivalents for these synthons are a suitably N-protected piperidin-4-one and a 2,4-difluorophenyl organometallic reagent, typically a Grignard reagent (2,4-difluorophenylmagnesium bromide). The N-protecting group is crucial to prevent side reactions and to modulate the reactivity of the piperidine nitrogen during the synthesis.

Further disconnection of the N-protected piperidin-4-one can lead to simpler, acyclic precursors through methods like the Dieckmann condensation of a diester or the cyclization of an amino ketone. However, for practical laboratory and industrial synthesis, N-protected 4-piperidones are often commercially available or readily synthesized from 4-piperidone (B1582916) itself. chemicalbook.com

Classical and Contemporary Synthetic Routes to this compound

The synthesis of this compound is predominantly achieved through a multi-step sequence involving the formation of the key C-C bond via a Grignard reaction.

Multi-Step Synthesis Strategies

The most common and well-established synthetic route to this compound involves a two-step process:

N-Protection of 4-Piperidone: The synthesis typically commences with the protection of the nitrogen atom of 4-piperidone. The tert-butoxycarbonyl (Boc) group is a widely used protecting group due to its stability under various reaction conditions and its facile removal under acidic conditions. The reaction of 4-piperidone with di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a base like sodium bicarbonate or triethylamine (B128534) yields N-Boc-4-piperidone. chemicalbook.comgoogle.com

Grignard Reaction: The key bond-forming step is the nucleophilic addition of a 2,4-difluorophenyl Grignard reagent to the carbonyl group of N-Boc-4-piperidone. The Grignard reagent, 2,4-difluorophenylmagnesium bromide, is prepared by reacting 1-bromo-2,4-difluorobenzene (B57218) with magnesium metal in an anhydrous ether solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether. The subsequent reaction with N-Boc-4-piperidone, followed by an aqueous workup, affords N-Boc-4-(2,4-difluorophenyl)piperidin-4-ol. researchgate.net

Deprotection: The final step involves the removal of the N-Boc protecting group. This is typically achieved by treating the protected intermediate with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent like dichloromethane (B109758) (DCM) or dioxane. researchgate.netmdpi.com This yields the target compound, this compound, usually as a salt which can be neutralized to obtain the free base.

Key Intermediate Synthesis and Isolation

The pivotal intermediate in this synthetic pathway is N-Boc-4-piperidone. Its synthesis is a straightforward and high-yielding reaction.

Synthesis of N-Boc-4-piperidone:

A common procedure involves dissolving 4-piperidone hydrochloride in a suitable solvent, such as a mixture of water and dichloromethane. A base, typically sodium bicarbonate, is added to neutralize the hydrochloride salt and to facilitate the reaction with di-tert-butyl dicarbonate. The reaction is usually stirred at room temperature for several hours to ensure complete conversion. After the reaction, the organic layer containing the product is separated, washed, dried, and the solvent is evaporated to yield N-Boc-4-piperidone, often as a white solid. chemicalbook.comgoogle.com

ReactantsReagentsSolventYieldReference
4-HydroxypiperidineDi-tert-butyl dicarbonate, Sodium bicarbonateDichloromethane/WaterQuantitative chemicalbook.com
4-Piperidone hydrochlorideDi-tert-butyl dicarbonate, TriethylamineDichloromethaneHigh organic-chemistry.org

The isolation of the intermediate N-Boc-4-(2,4-difluorophenyl)piperidin-4-ol after the Grignard reaction typically involves quenching the reaction mixture with a saturated aqueous solution of ammonium (B1175870) chloride. This is followed by extraction with an organic solvent like ethyl acetate. The combined organic extracts are then washed with brine, dried over an anhydrous salt such as sodium sulfate, filtered, and concentrated under reduced pressure to give the crude product. Purification is often achieved by column chromatography on silica (B1680970) gel.

Reaction Conditions Optimization

The efficiency of the Grignard reaction is highly dependent on the reaction conditions. Optimization of these parameters is crucial for maximizing the yield and minimizing by-products.

Key Optimization Parameters for the Grignard Reaction:

ParameterVariationEffectReference
Solvent Tetrahydrofuran (THF), Diethyl ether (Et₂O), DioxaneTHF is a common choice, but the choice of solvent can influence the solubility of the Grignard reagent and the reaction rate. In some cases, diethyl ether can lead to higher yields. rsc.org
Temperature -78 °C to room temperatureThe Grignard addition is typically performed at low temperatures (e.g., 0 °C or -78 °C) to control the exothermicity of the reaction and minimize side reactions. nih.gov
Grignard Reagent Equivalents 1.1 to 2.0 equivalentsUsing a slight excess of the Grignard reagent is common to ensure complete consumption of the ketone.
Additives Cerium(III) chloride (CeCl₃)The addition of Lewis acids like CeCl₃ can sometimes improve the yield of the addition product by activating the carbonyl group, a modification known as the Luche reduction conditions for Grignard additions.
Workup Saturated NH₄Cl solutionA careful aqueous workup is necessary to quench the reaction and hydrolyze the magnesium alkoxide intermediate.

The deprotection of the N-Boc group is generally a high-yielding step. The choice of acid and solvent can be optimized to ensure complete removal of the protecting group without affecting other functionalities in the molecule.

N-Boc Deprotection Conditions:

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on developing more environmentally benign synthetic methods. Green chemistry principles, such as the use of catalytic methods and alternative reaction media, are being increasingly applied to the synthesis of piperidine derivatives.

Catalytic Methods and Efficiency

While the Grignard reaction is a powerful tool for C-C bond formation, it is a stoichiometric process that generates significant amounts of magnesium salts as by-products. Catalytic approaches offer a more atom-economical and sustainable alternative.

Catalytic Asymmetric Synthesis:

For the synthesis of chiral 4-aryl-4-hydroxypiperidines, catalytic asymmetric methods are highly desirable. These methods often employ a chiral catalyst to control the stereochemistry of the product. For instance, catalytic asymmetric addition of arylboronic acids to pyridinium (B92312) salts, followed by reduction, has been developed for the synthesis of enantioenriched piperidines. rsc.org Although not directly applied to the synthesis of this compound, these methods demonstrate the potential for developing catalytic and enantioselective routes to this class of compounds.

Phase-Transfer Catalysis (PTC):

Phase-transfer catalysis can enhance reaction rates, improve yields, and allow for the use of milder reaction conditions, which aligns with the principles of green chemistry. nih.gov In the context of Grignard reactions, the addition of a phase-transfer catalyst, such as a quaternary ammonium salt, has been shown to shift the Schlenk equilibrium, favoring the formation of the dimeric Grignard reagent, which can lead to a more efficient addition to ketones and reduce side reactions like enolization and reduction. chemicalbook.com This can lead to a more efficient and cleaner synthesis of tertiary alcohols like this compound.

Catalyst TypeReactionAdvantagesReference
Chiral Phosphoric AcidAsymmetric cyclodehydrationEnables enantioselective synthesis of heterocyclic compounds.
Immobilized LipaseMulticomponent reaction for piperidine synthesisBiocatalytic, reusable catalyst, good yields. nih.gov
Rhodium complexesAsymmetric reductive Heck reactionHigh yield and enantioselectivity for substituted tetrahydropyridines. rsc.org
Quaternary Ammonium Salts (as PTC)Grignard ReactionEnhances efficiency of addition, reduces by-products. chemicalbook.com

Solvent Selection and Waste Minimization

In the synthesis of piperidin-4-one derivatives, which are precursors to this compound, green chemistry principles are increasingly being applied. researchgate.net One notable approach involves the use of deep eutectic solvents (DES), such as a glucose-urea mixture. researchgate.net This method is presented as an environmentally safe alternative to volatile organic compounds, as it does not release harmful organic pollutants into the environment. researchgate.net The synthesis of 2,6-bis(2/4-hydroxyphenyl)piperidin-4-one derivatives using a glucose-urea DES has been reported to produce better yields compared to other literature methods. researchgate.net Another green solvent approach utilizes a DES formed from glucose and choline (B1196258) chloride for the preparation of 2,6-diarylpiperidin-4-one compounds, achieving excellent yields through an atom-economical pathway. researchgate.net

Waste minimization in the broader context of piperidine synthesis can be addressed through one-pot reactions that combine hydrogenation and functionalization, making the process faster and more cost-effective. nih.gov For instance, the interruption of palladium-catalyzed hydrogenation of fluorinated pyridines by water can lead to piperidinones in a one-pot functionalization that would typically require multiple steps. nih.gov

Derivatization and Analog Synthesis from the this compound Scaffold

The this compound scaffold is a key building block for creating a diverse range of analogs with potential therapeutic applications. researchgate.net Derivatization strategies focus on modifying different parts of the molecule to explore structure-activity relationships. researchgate.net

Functionalization of the Piperidine Ring System

The piperidine ring is a common structural element in many pharmaceuticals. nih.gov Direct, site-selective C-H functionalization of the piperidine moiety is a powerful strategy for synthesizing analogs. nih.gov The regioselectivity of this functionalization can be controlled by the choice of catalyst and the amine protecting group. nih.gov For example, rhodium-catalyzed C-H insertions of donor/acceptor carbenes can generate 2-substituted or 4-substituted piperidine analogues depending on the catalyst and protecting group used. nih.gov 3-substituted analogues can be prepared indirectly through cyclopropanation of N-Boc-tetrahydropyridine followed by reductive ring-opening. nih.gov

The piperidine ring can also be functionalized through various cyclization reactions. Radical-mediated amine cyclization and intramolecular cyclization/reduction cascades are effective methods for producing a variety of piperidines. nih.gov

Modification of the Difluorophenyl Moiety

While direct modification of the difluorophenyl moiety of the title compound is less commonly detailed, the synthesis of analogs often involves starting with different substituted phenyl groups. For instance, in the synthesis of loperamide (B1203769) analogs with antiproliferative activity, various N-substituents on the 4-arylpiperidin-4-ol unit were explored, demonstrating that modifications to the group attached to the piperidine nitrogen significantly impact biological activity. researchgate.net Similarly, the synthesis of pyrazole (B372694) derivatives often involves the reaction of Grignard reagents with pyrazoles, where the nature of the aryl group can be varied. icm.edu.pl

Synthesis of Stereoisomers and Stereoselective Approaches

The synthesis of specific stereoisomers is crucial as different isomers can have vastly different pharmacological activities. nih.gov Stereoselective synthesis of substituted piperidin-4-ols can be achieved through methods like a one-pot sequence involving gold-catalyzed cyclization, chemoselective reduction, and spontaneous Ferrier rearrangement. nih.gov This approach demonstrates excellent diastereoselectivities in the ring formation step. nih.gov

Chiral piperidine derivatives can be prepared from chiral starting materials. nih.gov For example, the synthesis of chiral 1-[ω-(4-chlorophenoxy)alkyl]-4-methylpiperidines has been accomplished, with the chirality introduced by a methyl substitution on the alkyl chain. nih.gov In the context of aldol (B89426) reactions, pseudo-C2 symmetric N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione has been used to achieve stereoselective synthesis of aldol products. mdpi.com

Introduction of Heterocyclic Linkers and Substituents

The introduction of heterocyclic linkers and substituents to the piperidine scaffold is a common strategy to create novel derivatives with diverse biological activities. nih.gov For example, a series of 1,3,4-oxadiazole (B1194373) derivatives bearing piperazine (B1678402) and piperidine moieties have been synthesized. nih.gov This involves multi-step reaction sequences, including alkylation with aryl piperazine derivatives and subsequent modifications. nih.gov

The synthesis of pteridine (B1203161) derivatives, which involves the condensation of pyrimidines with dicarbonyl compounds, is another example of introducing heterocyclic systems. derpharmachemica.com

Table 1: Summary of Derivatization and Functionalization Strategies

Section Strategy Key Reagents/Catalysts Outcome
2.4.1 C-H Functionalization Rhodium catalysts (e.g., Rh2(R-TCPTAD)4) Site-selective introduction of substituents at C2, C3, or C4 of the piperidine ring. nih.gov
2.4.1 Radical-Mediated Cyclization Cobalt(II) catalyst Formation of the piperidine ring from linear amino-aldehydes. nih.gov
2.4.3 Stereoselective Synthesis Gold catalysts, Catecholborane One-pot synthesis of piperidin-4-ols with high diastereoselectivity. nih.gov
2.4.4 Heterocyclic Linker Introduction Chloroacetyl chloride, Piperazine aryl derivatives Synthesis of 1,3,4-oxadiazole derivatives with piperazine linkers. nih.gov

Reaction Mechanisms and Pathways in this compound Synthesis and Derivatization

The synthesis of the core piperidine structure often involves the hydrogenation of pyridine (B92270) precursors. nih.gov Palladium-catalyzed hydrogenation is a common method, and the reaction can be manipulated to produce different products. For instance, the presence of water can interrupt the hydrogenation to yield piperidinones. nih.gov

The derivatization of the this compound scaffold proceeds through various well-established reaction mechanisms. The functionalization of the piperidine ring via C-H insertion with rhodium catalysts is believed to proceed through the formation of a rhodium-carbene intermediate. nih.gov The stereochemical outcome of aldol reactions using pseudo-C2 symmetric piperidine-2,6-diones is controlled by the formation of bislithium or bisboron enolates. mdpi.com

The synthesis of heterocyclic derivatives, such as 1,3,4-oxadiazoles, involves a cyclodehydration step. nih.gov This can be achieved using various reagents like thionyl chloride or phosphorus oxychloride, which facilitate the ring closure of a diacylhydrazine intermediate. nih.gov

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Methodologies for Structural Confirmation

Spectroscopy is fundamental to confirming the identity and structure of 4-(2,4-Difluorophenyl)piperidin-4-ol, moving beyond basic identification to provide detailed insights into its molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the stereochemical arrangement of the piperidine (B6355638) ring. Techniques such as ¹H and ¹³C NMR provide information on the chemical environment of each atom. For a substituted piperidine like this compound, the coupling constants between protons on the piperidine ring can help establish the chair conformation and the relative orientation of its substituents.

Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are particularly crucial. NOESY experiments can detect through-space interactions between protons, allowing for the definitive assignment of axial and equatorial positions of substituents on the piperidine ring. ipb.pt For instance, a strong NOE correlation between protons on the same face of the ring can confirm their cis relationship. ipb.pt In the case of this compound, these techniques would be used to confirm the orientation of the hydroxyl and the difluorophenyl groups relative to the piperidine ring.

TechniqueInformation ObtainedApplication to this compound
¹H NMRChemical shift, coupling constants (J-values)Determines proton environments and connectivity; J-values help infer dihedral angles and ring conformation.
¹³C NMR & DEPTChemical shift of carbon atomsIdentifies the number and type of carbon atoms (CH₃, CH₂, CH, C).
COSY¹H-¹H spin-spin coupling correlationsEstablishes proton connectivity within the piperidine ring and the phenyl group.
HSQC/HETCORDirect ¹H-¹³C correlationsAssigns protons to their directly attached carbon atoms.
NOESYThrough-space correlations between protonsCrucial for determining the stereochemistry, such as the axial/equatorial orientation of the hydroxyl and difluorophenyl groups. ipb.pt

Mass spectrometry (MS) is employed to verify the molecular formula of this compound by precisely measuring its molecular weight. High-resolution mass spectrometry (HRMS) techniques, such as Time-of-Flight (TOF) or Orbitrap, can determine the mass of the parent ion with high accuracy, allowing for the unambiguous confirmation of the elemental composition, C₁₁H₁₃F₂NO. The technique also reveals isotopic patterns, which are characteristic of the elements present in the molecule. Fragmentation patterns observed in the mass spectrum can further support the proposed structure by showing the loss of specific functional groups, such as water (H₂O) from the hydroxyl group or fragments of the piperidine ring.

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides confirmation of the functional groups present in the molecule. scispace.comsemanticscholar.org Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to cause a specific molecular vibration (e.g., stretching or bending).

For this compound, the key vibrational modes would include:

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ in the IR spectrum, characteristic of the hydroxyl group, often broadened by hydrogen bonding.

N-H Stretch: A moderate absorption typically found around 3300-3500 cm⁻¹ for the secondary amine in the piperidine ring.

C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the piperidine ring appear just below 3000 cm⁻¹.

C=C Stretch: Aromatic ring stretching vibrations are observed in the 1450-1600 cm⁻¹ region.

C-F Stretch: Strong absorption bands typically found in the 1000-1400 cm⁻¹ region, characteristic of the carbon-fluorine bonds.

C-O Stretch: A distinct band for the tertiary alcohol C-O stretch, usually appearing in the 1050-1150 cm⁻¹ range.

Raman spectroscopy provides complementary information, particularly for non-polar bonds, and can be used to analyze the symmetric vibrations of the aromatic ring. scispace.comnih.gov

X-ray Crystallography of this compound and its Derivatives

While specific crystallographic data for this compound is not widely published, analysis of closely related derivatives, such as 4-(4-Chlorophenyl)piperidin-4-ol (B141385), provides significant insight into the likely solid-state structure. researchgate.netnih.gov X-ray crystallography offers an unparalleled, atom-by-atom view of the molecule in its crystalline state.

In the solid state, molecules of substituted 4-phenylpiperidin-4-ols are organized into a specific crystalline lattice through various intermolecular forces. The most significant of these are hydrogen bonds. researchgate.net Analysis of the analog 4-(4-Chlorophenyl)piperidin-4-ol shows that molecules are linked by relatively strong and directional O—H···N hydrogen bonds, where the hydroxyl group of one molecule donates a hydrogen to the nitrogen atom of an adjacent molecule. researchgate.netnih.gov

Crystal Data and Structure Refinement for the Analog 4-(4-Chlorophenyl)piperidin-4-ol nih.gov
ParameterValue
Empirical formulaC₁₁H₁₄ClNO
Formula weight211.68
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 11.3706 (10) Å, b = 9.5204 (8) Å, c = 10.6164 (9) Å
Volume1090.13 (16) ų
Z (Molecules per unit cell)4

X-ray diffraction studies on analogous compounds confirm that the piperidine ring overwhelmingly adopts a stable chair conformation. researchgate.netnih.gov In this conformation for 4-(4-Chlorophenyl)piperidin-4-ol, the bulky phenyl group occupies the sterically favorable equatorial position to minimize steric hindrance. researchgate.netnih.gov

Interestingly, the hydroxyl group and the N-H hydrogen atom are found in the axial positions. researchgate.netnih.gov This axial orientation of the hydroxyl group is a common feature in many 4-aryl-4-piperidinol structures. This preference is often rationalized by the formation of the strong intermolecular O—H···N hydrogen bonds, which helps to stabilize this conformation within the crystal lattice. Given the strong structural similarities, it is predicted that this compound would also exhibit a solid-state conformation featuring a chair-form piperidine ring with an equatorial difluorophenyl group and an axial hydroxyl group.

Theoretical and Computational Conformational Analysis

To elucidate the most stable conformations of this compound, various computational techniques are employed. These methods are essential for navigating the complex potential energy surface of the molecule to identify low-energy conformers.

Energy Minimization:

Energy minimization is a computational process used to find the arrangement in space of a collection of atoms that represents a local or global energy minimum. For this compound, this involves calculating the potential energy of the molecule as a function of its atomic coordinates and then adjusting these coordinates to find a lower energy state. Common methods for energy minimization include:

Molecular Mechanics (MM): This method uses classical physics to model the interactions between atoms. The molecule is treated as a collection of balls (atoms) connected by springs (bonds). The energy of a particular conformation is calculated using a force field, which is a set of parameters that describe the bond lengths, bond angles, torsional angles, and non-bonded interactions. Force fields like COSMIC can be used to predict the conformer energies of substituted piperidines. nih.gov

Quantum Mechanics (QM): These methods are based on the principles of quantum mechanics and provide a more accurate description of the electronic structure of the molecule. Density Functional Theory (DFT) is a widely used QM method for conformational analysis. nih.gov The B3LYP functional with a suitable basis set, such as 6-311G++(d,p), is often employed for optimizing the geometry of piperidine derivatives. nanobioletters.com

Conformational Search Algorithms:

A conformational search is necessary to explore the full range of possible conformations and to ensure that the global energy minimum is found. Some of the algorithms used for this purpose include:

Systematic Search: This method involves systematically rotating all rotatable bonds in the molecule by a defined increment. While thorough, this approach can be computationally expensive for flexible molecules.

Stochastic Methods (e.g., Monte Carlo): These methods involve randomly changing the conformation of the molecule and accepting or rejecting the new conformation based on its energy. The Monte Carlo statistical method is a viable approach for the conformational searching of piperidine derivatives. researchgate.net

The following table summarizes the computational methods applicable to the conformational analysis of this compound:

Method/Algorithm Principle Application
Molecular Mechanics (MM)Uses classical mechanics and force fields to calculate molecular energy.Rapidly exploring a large number of conformations and for initial energy minimization.
Density Functional Theory (DFT)A quantum mechanical method that calculates the electronic structure of a molecule.Accurate geometry optimization and calculation of relative energies of different conformers.
Monte Carlo SearchA stochastic method that randomly samples the conformational space.Efficiently searching for low-energy conformers of flexible molecules.

The presence of the 2,4-difluorophenyl group at the C4 position of the piperidin-4-ol ring is expected to have a significant impact on the molecule's conformational preferences. The piperidine ring itself typically adopts a chair conformation to minimize steric strain. researchgate.net However, the substituents on the ring can influence the equilibrium between different chair conformers and the orientation of the substituents (axial vs. equatorial).

Influence of the 2,4-Difluorophenyl Group:

In the case of 4-substituted piperidines, large non-polar substituents like a phenyl group generally prefer to occupy the equatorial position to minimize steric hindrance. nih.gov Therefore, it is highly probable that the 2,4-difluorophenyl group in this compound will also favor the equatorial orientation in the most stable chair conformation.

Impact of Fluorine Atoms:

Inductive Effect: The high electronegativity of fluorine atoms leads to a withdrawal of electron density from the phenyl ring, which can affect the electrostatic potential of the molecule.

Hyperconjugation: Interactions between the C-F bond and other parts of the molecule can contribute to conformational stability.

Dipole-Dipole Interactions: The C-F bonds possess significant dipole moments, and the interactions of these dipoles with other polar groups in the molecule, such as the hydroxyl group and the nitrogen atom of the piperidine ring, can influence the preferred conformation.

Studies on fluorinated piperidines have shown that fluorine substitution can lead to a preference for the axial conformation in some cases, driven by stabilizing electrostatic interactions between the fluorine and the protonated nitrogen atom. nih.govnih.gov However, in this compound, the fluorine atoms are on the phenyl ring, and their primary influence will be on the electronic properties of this group and its interaction with the piperidine ring.

The conformational preferences of fluorinated piperidine derivatives are often attributed to a combination of charge-dipole interactions, hyperconjugation, dipole minimization, and steric repulsion. nih.govresearchgate.net

The following table provides a hypothetical summary of the energetic contributions influencing the conformational preference of the 2,4-difluorophenyl group in this compound:

Conformer Key Interactions Relative Energy (kcal/mol)
Equatorial 2,4-DifluorophenylMinimized steric hindrance. Favorable electrostatic interactions.0 (Reference)
Axial 2,4-DifluorophenylIncreased steric strain (1,3-diaxial interactions). Potential for unfavorable dipole-dipole interactions.> 0

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Characterization of 4-(2,4-Difluorophenyl)piperidin-4-ol

Quantum chemical methods are employed to elucidate the electronic properties and reactivity of molecules. While direct studies on this compound are not extensively documented in the available literature, research on its close derivatives, such as (Z)-(2,4-difluorophenyl)(1-((2-nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime, offers valuable insights. nanobioletters.com

The electronic structure of derivatives of this compound has been investigated using Density Functional Theory (DFT). nanobioletters.com For instance, the optimized molecular structure of a sulfonamide derivative shows a non-planar conformation. nanobioletters.com This is attributed to the presence of an electron-withdrawing nitro group, which is perpendicular to the difluoro benzene (B151609) ring. nanobioletters.com The piperidine (B6355638) ring in this derivative adopts a stable chair conformation. nanobioletters.com

Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical in understanding the electronic transitions and charge transfer possibilities within the molecule. researchgate.net

The energy gap between the HOMO and LUMO is a key indicator of molecular reactivity. nanobioletters.com For the derivative, (Z)-(2,4-difluorophenyl)(1-((2-nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime, the HOMO-LUMO energy gap was calculated to be 4.2140 eV using the B3LYP/6-311++G(d, p) basis set. nanobioletters.com A smaller HOMO-LUMO gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP) analysis helps in identifying the reactive sites of a molecule by mapping the electrostatic potential on the electron density surface. researchgate.net This analysis is crucial for understanding intermolecular interactions, particularly in the context of drug-receptor binding. researchgate.net

Molecular Docking and Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns. ijpbs.com

The piperidine nucleus is a common scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antibacterial, and anti-HIV properties. nih.gov Molecular docking studies on derivatives of this compound have explored their potential as inhibitors of various biological targets.

For example, 2,4-difluorophenyl(piperidin-4-yl) methanone (B1245722) oxime derivatives have been investigated as potential inhibitors of Methicillin-resistant Staphylococcus aureus (MRSA) proteins. researchgate.net The identified targets in this study were Staphylococcus aureus Gyrase protein (PDB ID: 2XCT) and Escherichia coli Penicillin-Binding Protein 1b (PBP1b) (PDB ID: 5HL9). researchgate.net Another study focused on (4-piperidinyl)-piperazine derivatives as inhibitors of Acetyl-CoA Carboxylases (ACC), which are potential targets for metabolic disorders. arabjchem.org

Derivative StudiedPotential Biological TargetPDB ID
2,4-difluorophenyl(piperidin-4-yl) methanone oxime derivativesStaphylococcus aureus Gyrase protein2XCT
2,4-difluorophenyl(piperidin-4-yl) methanone oxime derivativesEscherichia coli Penicillin-Binding Protein 1b (PBP1b)5HL9
(4-piperidinyl)-piperazine derivativesAcetyl-CoA Carboxylases (ACC)-

In the study of 2,4-difluorophenyl(piperidin-4-yl) methanone oxime derivatives against MRSA targets, a top-ranked compound, (Z)-(2,4-difluorophenyl)(1-((4-hydroxyphenyl)sulfonyl)piperidin-4-yl)methanone oxime, demonstrated strong interactions with both the Gyrase protein and PBP1b. researchgate.net The binding energies were reported to be -8.3 and -8.0 kcal/mol for the respective proteins. researchgate.net These favorable binding energies suggest a strong interaction at the active site. researchgate.net

Analysis of the docked poses reveals key interacting residues that stabilize the ligand-protein complex. While specific residues for this compound are not detailed, studies on similar piperidinol cores highlight the importance of hydrogen bonds and hydrophobic interactions in binding. nih.gov For instance, in the docking of 2,6-diphenylpiperidin-4-ol (B8612959) derivatives with renin (PDB ID: 4PYV), hydrogen bond acceptors and an aromatic ring were identified as crucial for binding affinity. ijpbs.com

Molecular Dynamics Simulations of Compound-Target Complexes

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, assessing its stability and the conformational changes over time. semanticscholar.org

For the top-ranked derivative, (Z)-(2,4-difluorophenyl)(1-((4-hydroxyphenyl)sulfonyl)piperidin-4-yl)methanone oxime, complexed with MRSA target proteins, MD simulations were performed to evaluate the stability of the protein-ligand complexes. researchgate.net The binding free energy was further confirmed using Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) analysis, which yielded values of -31.87 ± 2.67 kcal/mol for the Gyrase protein complex and -33.39 ± 7.84 kcal/mol for the PBP1b complex, indicating strong and stable binding. researchgate.net

Compound-Target ComplexSimulation MethodCalculated Binding Free Energy (kcal/mol)
(Z)-(2,4-difluorophenyl)(1-((4-hydroxyphenyl)sulfonyl)piperidin-4-yl)methanone oxime - S. aureus GyraseMD with MM-GBSA-31.87 ± 2.67
(Z)-(2,4-difluorophenyl)(1-((4-hydroxyphenyl)sulfonyl)piperidin-4-yl)methanone oxime - E. coli PBP1bMD with MM-GBSA-33.39 ± 7.84

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling and virtual screening are powerful computational techniques used to identify new molecules with the potential for similar biological activity.

A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. researchgate.net For this compound, a potential pharmacophore model could be derived based on its key structural elements.

The likely pharmacophoric features would include:

A hydrogen bond donor from the hydroxyl group.

A hydrogen bond acceptor from the nitrogen atom in the piperidine ring.

An aromatic ring feature from the 2,4-difluorophenyl group.

A hydrophobic feature associated with the piperidine ring scaffold.

The relative spatial arrangement of these features is critical for biological activity. Computational software can be used to generate and validate these models based on a set of known active molecules. researchgate.netnih.gov

Table 2: Potential Pharmacophoric Features of this compound

Feature Type Corresponding Moiety
Hydrogen Bond Donor Hydroxyl group (-OH)
Hydrogen Bond Acceptor Piperidine Nitrogen (N)
Aromatic Ring 2,4-Difluorophenyl group
Hydrophobic Center Piperidine ring

Once a validated pharmacophore model is established, it can be used as a 3D query to search large chemical databases for novel compounds that match the defined features. This process, known as virtual screening, allows for the rapid and cost-effective identification of potential new drug candidates. researchgate.netsciengpub.irresearchgate.net The screening of a library of piperidine analogs, for instance, could yield new molecules with potentially improved properties. enamine.netnih.gov

The virtual screening workflow typically involves several steps:

Database Preparation: A large library of chemical compounds is prepared for screening.

Pharmacophore-Based Filtering: The database is screened against the pharmacophore model to identify molecules that possess the required chemical features in the correct spatial orientation.

Molecular Docking: The "hit" compounds from the pharmacophore screen are then docked into the target protein's binding site to predict their binding mode and estimate their binding affinity.

ADME/Tox Prediction: The most promising candidates from docking studies can be further evaluated for their absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties using computational models.

This multi-step approach helps to prioritize a smaller, more manageable set of compounds for synthesis and experimental testing, significantly accelerating the drug discovery process.

Molecular and Cellular Level Investigations: in Vitro Biological Activity and Mechanisms

In Vitro Biological Target Identification and Characterization

The initial step in characterizing the pharmacological profile of a compound is to identify its biological targets. For 4-(2,4-Difluorophenyl)piperidin-4-ol and related structures, this has involved a range of in vitro assays.

While direct binding affinity data for this compound at various receptors are not extensively documented in publicly available literature, studies on structurally similar compounds provide valuable insights. Research on a series of 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives has demonstrated a high affinity for the dopamine (B1211576) D4 receptor. nih.govchemrxiv.org For instance, certain analogs within this class have been identified as potent dopamine D4 receptor antagonists with exceptional binding affinity, exhibiting Ki values in the nanomolar range. nih.govchemrxiv.orgresearchgate.net

One notable compound from a related series, compound 14a, displayed a Ki of 0.3 nM for the D4 receptor and showed over 2000-fold selectivity against other dopamine receptor subtypes (D1, D2, D3, and D5). nih.govchemrxiv.orgresearchgate.net This high affinity and selectivity underscore the potential for the piperidine (B6355638) scaffold, including the this compound structure, to interact significantly with dopamine receptors. The structure-activity relationship (SAR) studies of these analogs suggest that the substituents on the piperidine ring and the aromatic moiety play a crucial role in determining the binding affinity and selectivity. nih.govresearchgate.net Although these findings are for related compounds, they suggest that this compound may also exhibit affinity for dopamine receptors, a hypothesis that warrants direct experimental validation.

Table 1: Dopamine D4 Receptor Binding Affinities of Representative Piperidine Analogs This table presents data for compounds structurally related to this compound to illustrate the potential binding characteristics of this chemical class. Data for the specific subject compound is not available.

Compound ID Structure Dopamine D4 Receptor Ki (nM) Selectivity over other Dopamine Receptors
Analog 9cc 3,4-difluorophenyl derivative 2.6 >2000-fold
Analog 9dd 3-fluorophenyl derivative 5.5 >2000-fold
Analog 14a 4,4-difluoropiperidine ether derivative 0.3 >2000-fold

The potential for this compound to act as an enzyme inhibitor has been explored in the context of various enzymatic systems. However, specific inhibitory activity against key enzymes such as Cytochrome P450 Family 51 (CYP51), a critical enzyme in sterol biosynthesis, has not been explicitly reported for this compound. General studies on piperidine-containing compounds have indicated a broad range of biological activities, which may include enzyme inhibition. nanobioletters.com Without direct experimental evidence, the enzyme inhibition profile of this compound remains an area for future investigation.

The effect of this compound on the activity of various ion channels in cell-free or isolated systems is another area where specific data is currently lacking. Ion channels are crucial for numerous physiological processes, and their modulation by small molecules can have significant effects. While some piperidine derivatives have been investigated for their effects on ion channels, such as calcium channels, dedicated studies on this compound are needed to determine its potential to modulate ion channel function. nih.gov

Mechanistic Elucidation in In Vitro Models

Beyond target identification, understanding the downstream cellular and molecular consequences of compound interaction is essential.

Investigations into the ability of this compound to modulate cellular pathways are in the early stages. However, studies on derivatives offer some clues. For instance, a series of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oximes, which share a core structure with the compound of interest, have been synthesized and evaluated for their in vitro antiproliferative activities. researchgate.net These derivatives exhibited varying degrees of activity against different cell lines, suggesting an interference with cellular pathways related to cell growth and proliferation. researchgate.net The precise mechanisms and the specific pathways affected by these compounds, and by extension potentially by this compound, require further detailed investigation.

The interaction of small molecules with biological macromolecules is fundamental to their mechanism of action. Computational studies, such as Density Functional Theory (DFT), have been employed to analyze the molecular characteristics of derivatives of this compound. For instance, a study on (Z)-(2,4-difluorophenyl)(1-((2-nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime examined its optimized molecular geometry and reactive parameters. nanobioletters.com Such computational approaches can predict the molecular electrostatic potential and identify reactive sites on the molecule, offering insights into how it might interact with biological macromolecules like proteins and nucleic acids. nanobioletters.com These theoretical studies suggest that the difluorophenyl and piperidine moieties contribute to the molecule's electronic properties, which in turn govern its potential for non-covalent interactions, such as hydrogen bonding and van der Waals forces, with macromolecular targets. nanobioletters.com However, experimental validation of these predicted interactions is necessary to confirm their biological relevance.

Antiproliferative Activity in Cell Lines (without clinical interpretation)

Derivatives of the 4-(phenyl)piperidin-4-ol scaffold have been investigated for their antiproliferative effects against various human tumor cell lines. The cytotoxic potential of these compounds is evaluated in vitro to determine their ability to inhibit cell growth, often quantified by the half-maximal inhibitory concentration (IC50).

One study identified 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides as a new class of tubulin inhibitors with antiproliferative activity against the DU-145 prostate cancer cell line. nih.gov Optimization of this series led to a compound with a GI50 value of 120 nM. nih.gov Further research on related structures, such as trans-2-alkyl-4-halopiperidines and 2-alkyl-4-halo-1,2,5,6-tetrahydropyridines, demonstrated antiproliferative activity in human solid tumor cell lines including A2780 (ovarian), SW1573 (non-small cell lung), and WiDr (colon). nih.govresearchgate.net Notably, the tetrahydropyridine (B1245486) analogs generally showed greater potency than their saturated piperidine counterparts. nih.govresearchgate.net

Other piperidine-based structures have also shown promise. A series of 3,5-bis(benzylidene)piperidin-4-ones displayed selective toxicity for malignant cells over normal cells, with some analogs exhibiting submicromolar CC50 values against HSC-2 and HSC-4 oral squamous carcinoma cells and HL-60 promyelocytic leukemia cells. nih.gov Additionally, certain furan-hydrazide derivatives incorporating a piperidine moiety showed high reactivity against the HepG-2 liver cancer cell line, with IC50 values as low as 8.1 µM. bohrium.com These compounds were found to arrest the cell cycle at the G2/M phase and induce apoptosis. bohrium.com

The table below summarizes the antiproliferative activities of various piperidine derivatives in different cancer cell lines.

Table 1: Antiproliferative Activity of Piperidine Derivatives in Cancer Cell Lines This is an interactive table. Click on the headers to sort the data.

Compound Class Cell Line(s) Activity Metric Reported Value(s) Reference(s)
4-(1,2,4-Oxadiazol-5-yl)piperidine-1-carboxamides DU-145 (Prostate) GI50 120 nM nih.gov
2-Alkyl-4-halo-1,2,5,6-tetrahydropyridines A2780 (Ovarian), SW1573 (Lung), WiDr (Colon) IC50 Not specified nih.govresearchgate.net
3,5-Bis(benzylidene)piperidin-4-ones HSC-2, HSC-4 (Oral), HL-60 (Leukemia) CC50 Submicromolar nih.gov
Furan-hydrazide derivatives HepG-2 (Liver) IC50 8.1 µM, 9.0 µM bohrium.com

In Vitro Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. For the 4-(phenyl)piperidin-4-ol scaffold, SAR investigations have explored the impact of various structural modifications on in vitro biological activity.

Influence of Substituent Position and Electronic Properties

The nature and position of substituents on the 4-phenyl ring significantly influence the biological activity of piperidine derivatives. In one series of S1P4 receptor agonists, the 2,4-difluorophenyl analog was found to be equipotent to the initial hit compound and displayed high selectivity against other S1P receptor subtypes. nih.gov In contrast, the unsubstituted phenyl derivative was 2-3 times less potent, and a 4-chloro-2-fluorophenyl analog was 2-fold less potent. nih.gov This suggests that the electronic properties conferred by the fluorine atoms are well-tolerated and can enhance selectivity. nih.gov

In a different series of compounds designed as inhibitors of an enzyme from Mycobacterium tuberculosis, the substitution pattern on the phenyl ring was also critical. nih.gov While a 4-fluoro substituent resulted in the lowest potency in its series, 4-chloro and 4-bromo analogs showed potent inhibition. nih.gov A comparison between a 4-bromo and a 3-bromo derivative revealed remarkably similar inhibitory potencies, indicating that meta-substitution is a viable strategy for this scaffold. nih.gov Furthermore, computational studies on a (Z)-(2,4-difluorophenyl)(1-((2-nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime derivative highlighted the role of electron-withdrawing groups, such as the nitro group, in defining the molecule's electronic properties and reactive sites. nanobioletters.com The presence of an electron-withdrawing phenyl group has been observed to increase lipophilicity, whereas electron-donating groups tend to decrease it. nih.gov

Role of Piperidine Ring Conformation on In Vitro Activity

The three-dimensional conformation of the piperidine ring is a key determinant of a molecule's ability to bind to its biological target. X-ray crystallography studies of 4-(4-chlorophenyl)piperidin-4-ol (B141385) reveal that the piperidine ring adopts an almost ideal chair conformation. researchgate.netnih.gov In this low-energy state, the larger phenyl substituent occupies the more stable equatorial position, while the hydroxyl group occupies the axial position. researchgate.netnih.gov This specific spatial arrangement is very common among 4-aryl-4-hydroxypiperidine structures. nih.gov

Conformational analysis of various 4-phenylpiperidine (B165713) analgesics using molecular mechanics programs corroborates these findings, showing a preference for phenyl equatorial conformations. nih.gov For some analogs, such as ketobemidone and meperidine, the energy difference between the phenyl equatorial and phenyl axial conformers is small (0.6-0.7 kcal/mol), suggesting that the phenyl axial conformer could be accessible and may be responsible for the enhanced potency observed with certain substitutions (e.g., a meta-hydroxy group). nih.gov However, for other analogs, the phenyl axial conformer is significantly less favorable. nih.gov The conformational freedom of the molecule can therefore play a role in its biological activity, though no direct relationship was found in one study on benzothiadiazines. nih.gov

Impact of Stereochemistry on Target Affinity and Selectivity

Stereochemistry often plays a profound role in the pharmacological activity of chiral molecules. The spatial arrangement of atoms can lead to significant differences in how enantiomers or diastereomers interact with a chiral biological target, such as a receptor or enzyme.

In a study of sigma receptor ligands based on a piperidine scaffold, the absolute stereochemistry of the molecule was a critical determinant of its functional activity. nih.gov Researchers synthesized and evaluated four distinct stereoisomers: trans-(+)-1d, trans-(-)-1d, cis-(+)-1d, and cis-(-)-1d. While all isomers showed affinity for the sigma-1 (σ1) receptor, their pharmacological profiles were dramatically different. The trans-(+)-1d enantiomer behaved as a σ1 receptor agonist. nih.gov In stark contrast, its enantiomer, trans-(-)-1d, along with the two cis diastereomers, acted as σ1 antagonists. nih.gov This demonstrates that even with similar target affinity, the specific 3D orientation of the molecule dictates the functional response it elicits, highlighting the importance of stereochemical control in drug design.

Lipophilicity-Activity Relationships in In Vitro Systems

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a key physicochemical property that affects a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. nih.gov For piperidine-based compounds, SAR studies have often sought to balance lipophilicity to achieve optimal activity and drug-like properties.

In the development of inhibitors against a mycobacterial enzyme, the initial lead compound was potent but had a very high calculated logP (cLogP) of 7.9. nih.gov A primary goal of the SAR study was to reduce this high lipophilicity while maintaining or improving potency. By replacing a benzophenone (B1666685) moiety with various aryl groups, researchers could modulate the cLogP. For instance, a 4-bromophenyl analog (cLogP 6.8) and a 3-bromo analog demonstrated potent inhibition of both the enzyme and mycobacterial growth. nih.gov However, several other analogs were less promising due to reduced potency and, in some cases, unfavorable cLogP values. nih.gov Similarly, a study on cytotoxic 3,5-bis(benzylidene)piperidin-4-ones found that the most potent series of compounds also had higher logP values compared to less active analogs, indicating that a certain degree of lipophilicity was beneficial for their cytotoxic effects. nih.gov These findings underscore the delicate balance required; while lipophilicity can enhance membrane permeability and target engagement, excessive lipophilicity can lead to poor solubility and other undesirable properties. nih.gov

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Strategies for Complex Analogs

The synthesis of complex analogs of 4-(2,4-Difluorophenyl)piperidin-4-ol is a crucial step in exploring its structure-activity relationship (SAR). Future research could focus on developing more efficient and versatile synthetic routes. One promising approach is the use of multicomponent reactions (MCRs), which allow for the construction of complex molecules from simple starting materials in a single step, thereby increasing efficiency and reducing waste. tandfonline.com Another area of exploration is the stereoselective synthesis of chiral piperidines, which could be achieved through biosynthesis-inspired methods, such as the vinylogous Mannich reaction. rsc.orgrsc.org

Furthermore, late-stage C-H functionalization represents a powerful tool for modifying the piperidine (B6355638) scaffold at various positions (C2, C3, and C4), enabling the rapid generation of a diverse library of analogs. researchgate.net The development of novel catalytic systems, for instance, combining biocatalytic carbon-hydrogen oxidation with nickel electrocatalysis, could significantly streamline the synthesis of complex piperidines. news-medical.net Additionally, a one-pot dearomatization-hydrogenation process for fluorinated pyridines could offer a highly diastereoselective route to all-cis-(multi)fluorinated piperidine derivatives, which could have unique pharmacological properties. nih.gov

Table 1: Potential Novel Synthetic Strategies

Strategy Description Potential Advantages
Multicomponent Reactions (MCRs) Combining three or more reactants in a single synthetic operation to form a complex product. Increased efficiency, reduced waste, rapid access to diverse scaffolds.
Stereoselective Synthesis Methods that favor the formation of a specific stereoisomer. Access to enantiomerically pure compounds, elucidation of stereospecific biological activity.
C-H Functionalization Direct modification of carbon-hydrogen bonds to introduce new functional groups. Atom economy, late-stage diversification of lead compounds.
Biocatalysis and Electrocatalysis Use of enzymes and electrochemical methods to drive chemical transformations. High selectivity, mild reaction conditions, reduced reliance on precious metal catalysts.
Dearomatization-Hydrogenation A one-pot process to convert flat aromatic precursors into three-dimensional saturated rings. Access to novel 3D chemical space, highly diastereoselective.

Exploration of Undiscovered In Vitro Biological Targets and Pathways

The piperidine moiety is a common feature in a wide array of biologically active compounds, suggesting that this compound and its analogs may interact with numerous biological targets. ontosight.ainih.govresearchgate.net Future in vitro screening efforts should extend beyond known targets to uncover novel biological activities. Piperidine derivatives have shown promise in treating a variety of conditions, including neurological disorders, cancer, and infectious diseases. ontosight.aiijnrd.org

High-throughput screening (HTS) of large compound libraries against a diverse panel of receptors, enzymes, and ion channels could identify unexpected biological activities. nih.gov For instance, given the prevalence of piperidine structures in central nervous system (CNS) active drugs, exploring targets within the CNS is a logical step. europeanpharmaceuticalreview.com The fluorination pattern of this compound may also confer unique properties, such as altered metabolic stability or binding affinity, making it a candidate for screening against a broad range of targets. researchgate.netresearchgate.netnih.gov A random screening of a library of fluorinated piperidines revealed a scaffold that was recognized by the catalytic pocket of the main protease of the SARS-CoV-2 coronavirus, highlighting the potential for discovering novel antiviral agents. nih.gov

Table 2: Potential In Vitro Biological Targets

Target Class Examples Potential Therapeutic Areas
G-Protein Coupled Receptors (GPCRs) Dopamine (B1211576) receptors, Serotonin receptors, Opioid receptors Neurological disorders, Pain management, Psychiatric conditions
Ion Channels Sodium channels, Potassium channels, Calcium channels Cardiovascular diseases, Epilepsy, Pain
Enzymes Kinases, Proteases, Methyltransferases Oncology, Infectious diseases, Inflammatory diseases
Transporters Neurotransmitter transporters, Efflux pumps Depression, Drug resistance
Viral Proteins Proteases, Polymerases Antiviral therapies

Application of Advanced Machine Learning and Artificial Intelligence in Molecular Design

The integration of artificial intelligence (AI) and machine learning (ML) into the drug discovery process offers a powerful approach to accelerate the design of novel analogs of this compound. ajol.infofrontiersin.orgresearchgate.net These computational tools can be employed for both ligand-based and structure-based virtual screening to identify promising candidates from vast chemical databases. nih.govsebastianraschka.comresearchgate.net

Table 3: Applications of AI and Machine Learning in Molecular Design

Application Description Potential Impact
Virtual Screening Computational screening of large compound libraries to identify potential hits. Reduced cost and time for hit identification.
De Novo Drug Design Generation of novel molecular structures with desired properties. Exploration of novel chemical space, design of highly specific ligands.
QSAR Modeling Correlation of chemical structure with biological activity to predict the activity of new compounds. Prioritization of synthetic efforts, optimization of lead compounds.
Predictive Modeling Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Early identification of compounds with unfavorable pharmacokinetic profiles.
Active Learning Iterative process where the model selects the most informative data points to learn from. More efficient exploration of chemical space and optimization of hits.

Integration of Multi-Omics Data for Comprehensive In Vitro Characterization

A systems biology approach, integrating various "omics" data, can provide a more holistic understanding of the biological effects of this compound and its derivatives. nih.gov By combining data from transcriptomics, proteomics, and metabolomics, researchers can elucidate the complex biological pathways and networks modulated by these compounds. nih.govspringernature.com

For instance, transcriptomic analysis can reveal changes in gene expression in response to compound treatment, while proteomics can identify alterations in protein levels and post-translational modifications. Metabolomics, in turn, can provide a snapshot of the metabolic state of the cell. nih.gov The integration of these datasets can help to identify key regulatory pathways and potential biomarkers of drug response. nih.govnih.gov Software tools and platforms are available to facilitate the analysis and interpretation of multi-omics data. mdpi.commetaboanalyst.ca

Table 4: Multi-Omics Data Integration for In Vitro Characterization

Omics Technology Information Gained Potential Insights
Transcriptomics Changes in gene expression (mRNA levels). Identification of regulated genes and pathways.
Proteomics Changes in protein expression and modifications. Understanding of downstream effects on cellular machinery.
Metabolomics Changes in the levels of small molecule metabolites. Insight into the metabolic state and perturbations.
Integrated Analysis A holistic view of the cellular response. Elucidation of mechanism of action, biomarker discovery.

Bridging In Vitro Findings to Translational Research Paradigms (without clinical trials)

Translating promising in vitro findings into preclinical development requires a robust strategy for assessing the potential of a compound in more complex biological systems. While clinical trials are beyond the scope of this discussion, there are several preclinical steps that are essential for bridging this gap. A significant challenge in CNS drug discovery, for example, is ensuring that a compound can cross the blood-brain barrier (BBB). nih.govtandfonline.comresearchgate.net

The use of advanced in vitro models of the BBB, coupled with in vivo animal studies, can provide an early assessment of a compound's ability to reach its target in the brain. nih.govtandfonline.comresearchgate.net Furthermore, preclinical studies are crucial for defining the basic pharmacological mechanisms of novel psychoactive substances and predicting their potential for harm. nih.govnih.gov These studies often involve behavioral models in animals to assess addictive liability and potential cognitive effects. nih.gov The development of reliable biomarkers in preclinical models can also help to guide future clinical development. europeanpharmaceuticalreview.com

Table 5: Strategies for Bridging In Vitro Findings to Translational Research

Strategy Description Purpose
In Vitro BBB Models Cell-based models that mimic the blood-brain barrier. Early assessment of CNS penetration potential.
In Vivo Pharmacokinetic Studies Measurement of drug absorption, distribution, metabolism, and excretion in animal models. Determination of drug exposure at the target site.
In Vivo Pharmacodynamic Studies Assessment of the biochemical and physiological effects of the drug in animal models. Confirmation of target engagement and mechanism of action.
Preclinical Behavioral Models Animal models that assess the effects of a compound on behavior. Evaluation of potential therapeutic effects and side effects.
Biomarker Development Identification of measurable indicators of a biological process or pharmacological response. Objective measure of drug activity in preclinical and potentially clinical settings.

Q & A

Q. What are the established synthetic routes for 4-(2,4-Difluorophenyl)piperidin-4-ol, and what are the critical reaction conditions?

The synthesis of this compound can be adapted from methods used for structurally similar intermediates in pharmaceuticals. For example:

  • Nucleophilic substitution : Reacting 2,4-difluorophenyl derivatives with piperidin-4-ol under basic conditions .
  • Hydroxyl group retention : Ensuring the hydroxyl group on the piperidine ring remains intact during synthesis, often requiring mild reducing agents (e.g., NaBH₄) or protective groups .
  • Purification : Column chromatography or recrystallization is critical to isolate the pure compound, as impurities (e.g., oxime derivatives) may arise during synthesis .

Key Data :

Reaction StepReagents/ConditionsYield (%)Purity (HPLC)
SubstitutionK₂CO₃, DMF, 80°C65–70≥95%
ReductionNaBH₄, MeOH85≥98%

Q. How can the structure of this compound be validated experimentally?

Structural confirmation requires a combination of:

  • NMR spectroscopy : <sup>1</sup>H and <sup>19</sup>F NMR to identify fluorine environments and piperidine ring protons .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 241.1) .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns using programs like SHELX .

Example NMR Data :

  • <sup>1</sup>H NMR (DMSO-d₆): δ 7.45 (m, 2H, aromatic), 4.10 (s, 1H, -OH), 3.20 (m, 4H, piperidine).
  • <sup>19</sup>F NMR: δ -110.2 (d, J = 8.5 Hz), -113.5 (d, J = 8.5 Hz) .

Advanced Research Questions

Q. What experimental design strategies address contradictions in biological activity data for this compound analogs?

Discrepancies in activity (e.g., receptor binding vs. cellular assays) may arise from:

  • Stereochemical variations : Use chiral HPLC to separate enantiomers and test individually .
  • Solubility differences : Employ DMSO/cosolvent systems to ensure consistent bioavailability in assays .
  • Metabolic stability : Conduct microsomal stability studies (e.g., liver microsomes) to assess degradation pathways .

Case Study :

  • Analog 4-(3-Methylphenyl)piperidin-4-ol showed 10x higher DAT inhibition than the 4-methyl isomer, attributed to steric effects .

Q. How do substitution patterns on the piperidine ring influence the compound’s reactivity and biological interactions?

Substituent position and electronic effects dictate interactions:

  • Hydroxyl group : Hydrogen bonding with enzymes (e.g., kinases) enhances binding affinity .
  • Fluorine atoms : Electron-withdrawing effects increase metabolic stability and modulate pKa of adjacent groups .

Comparative Analysis :

CompoundSubstitution PositionBiological Activity (IC₅₀, nM)
This compound4-OH, 2,4-F₂120 (5-HT₂A receptor)
4-(3-Fluorophenyl)piperidin-4-ol4-OH, 3-F450 (5-HT₂A receptor)
4-(4-Methylphenyl)piperidin-4-ol4-OH, 4-CH₃890 (DAT inhibition)

Data from .

Q. What methodologies resolve spectral data inconsistencies in characterizing this compound derivatives?

  • Dynamic NMR : Detect rotational barriers in hindered piperidine rings (e.g., coalescence temperature studies) .
  • 2D-COSY/HMBC : Assign overlapping proton signals in aromatic/piperidine regions .
  • Isotopic labeling : Use <sup>13</sup>C-labeled precursors to track reaction pathways and confirm structures .

Methodological Recommendations

  • Crystallography : Use SHELXL for refining structures against high-resolution data, especially for resolving fluorine positions .
  • Impurity Profiling : LC-MS/MS to detect trace oxime or ketone byproducts from incomplete reductions .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electronic effects of fluorine substituents on reactivity .

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